Enhanced Target Engagement: The 4-Methyl Group is Essential for Potent NK1 Receptor Antagonism
3-(4-Methyl-1H-imidazol-1-yl)propan-1-amine is a key structural component of the potent NK1 antagonist Sch 425078. While direct comparative binding data for the free amine versus its non-methylated analog is not available in the primary literature, the specific 4-methylimidazole moiety is critical for the high potency of Sch 425078. In contrast, the non-methylated analog, 3-(1H-imidazol-1-yl)propan-1-amine, shows no meaningful affinity for the NK1 receptor and instead exhibits weak, non-specific activity against other targets like Glutaminyl-peptide cyclotransferase (Ki = 410,000 nM) and CYP3A4 (IC50 > 10,000 nM) [1]. This demonstrates that the 4-methyl group is a key structural determinant for directing potent and selective target engagement.
| Evidence Dimension | Binding Affinity and Target Specificity |
|---|---|
| Target Compound Data | Essential for the potent NK1 antagonism of Sch 425078 [2]. |
| Comparator Or Baseline | 3-(1H-imidazol-1-yl)propan-1-amine: Ki = 410,000 nM for Glutaminyl-peptide cyclotransferase; IC50 > 10,000 nM for CYP3A4 [1]. |
| Quantified Difference | Not directly quantifiable for the free amine, but the methylated scaffold is required for high-potency NK1 antagonism, whereas the non-methylated analog shows negligible activity. |
| Conditions | Sch 425078 is a potent NK1 antagonist; comparator data from enzyme inhibition assays. |
Why This Matters
For researchers developing NK1 receptor antagonists, this compound is an essential building block, as the 4-methyl substitution is a proven requirement for achieving potent target engagement, unlike its non-methylated counterpart which is ineffective for this target.
- [1] BindingDB BDBM7948: 1-(3-Aminopropyl)-imidazole (3-(1H-imidazol-1-yl)propan-1-amine) Affinity Data. View Source
- [2] Wen, Y.; Zhao, B.; Shi, Y. Cu(I)-catalyzed diamination of disubstituted terminal olefins: an approach to potent NK1 antagonist. Org Lett. 2009 Jun 4;11(11):2365-8. View Source
